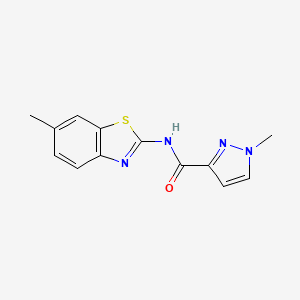![molecular formula C25H28ClNO2 B14929075 N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide](/img/structure/B14929075.png)
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide is a complex organic compound that features an adamantyl group, a chlorophenoxy group, and a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 4-chlorobenzyl chloride to form an intermediate, which is then reacted with N-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with target molecules, while the benzamide structure can form stable complexes with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-adamantyl)-N’-(4-chlorophenyl)urea: Shares the adamantyl and chlorophenyl groups but differs in the urea linkage.
1-adamantyl methyl ketone: Contains the adamantyl group but lacks the chlorophenoxy and benzamide structures.
N-(1-adamantyl)-N-cinnamylaniline: Features the adamantyl group and aniline structure but differs in the cinnamyl linkage.
Uniqueness
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide is unique due to its combination of the adamantyl, chlorophenoxy, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various scientific fields .
Propriétés
Formule moléculaire |
C25H28ClNO2 |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3-[(4-chlorophenoxy)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C25H28ClNO2/c1-27(25-13-18-9-19(14-25)11-20(10-18)15-25)24(28)21-4-2-3-17(12-21)16-29-23-7-5-22(26)6-8-23/h2-8,12,18-20H,9-11,13-16H2,1H3 |
Clé InChI |
HFBBNYZUIQFRHJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928995.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide](/img/structure/B14928998.png)
![N-[(2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14929004.png)
![1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14929019.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14929025.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14929026.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14929036.png)
![(2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14929044.png)
![2-({[4-(4-Methoxyphenyl)-2-pyrimidinyl]sulfanyl}methyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929056.png)

![1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea](/img/structure/B14929068.png)
![2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14929070.png)
![4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929078.png)
![1-(2-bromobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14929079.png)
